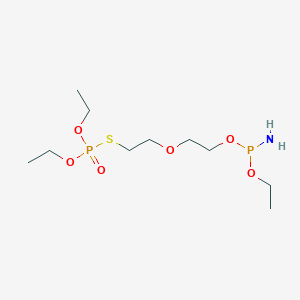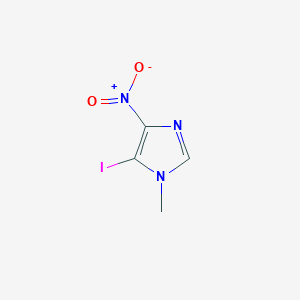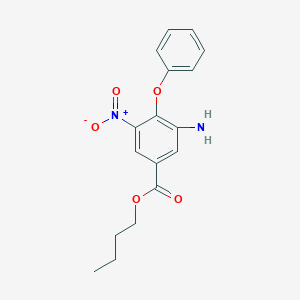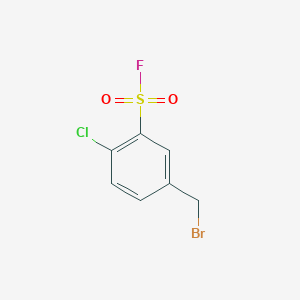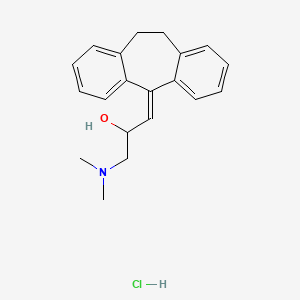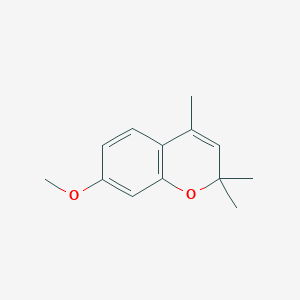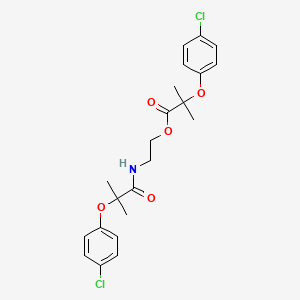
Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, 2-((2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)amino)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, 2-((2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)amino)ethyl ester is a complex organic compound It is characterized by the presence of chlorophenoxy groups and a propanoic acid ester structure
Méthodes De Préparation
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, 2-((2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)amino)ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions may yield alcohol derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various chlorinated derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, 2-((2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)amino)ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of herbicides and pesticides due to its ability to disrupt plant growth.
Mécanisme D'action
The mechanism of action of Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, 2-((2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)amino)ethyl ester involves its interaction with specific molecular targets. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual plant death. This makes it an effective herbicide. In biological systems, it may interact with enzymes and receptors, altering their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-chloro-2-methylphenoxy)acetic acid (MCPA)
- 2,4-dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
- Mecoprop
- Dichlorprop
- Fenoprop
Uniqueness
Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, 2-((2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)amino)ethyl ester is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Its dual chlorophenoxy groups enhance its herbicidal activity and make it a valuable compound for agricultural applications .
Propriétés
Numéro CAS |
34789-83-8 |
|---|---|
Formule moléculaire |
C22H25Cl2NO5 |
Poids moléculaire |
454.3 g/mol |
Nom IUPAC |
2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]ethyl 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C22H25Cl2NO5/c1-21(2,29-17-9-5-15(23)6-10-17)19(26)25-13-14-28-20(27)22(3,4)30-18-11-7-16(24)8-12-18/h5-12H,13-14H2,1-4H3,(H,25,26) |
Clé InChI |
AWMUOENWEADMKR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)NCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


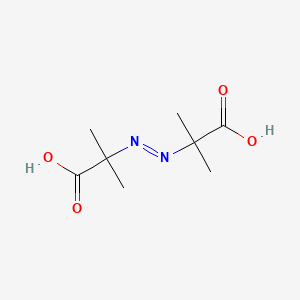
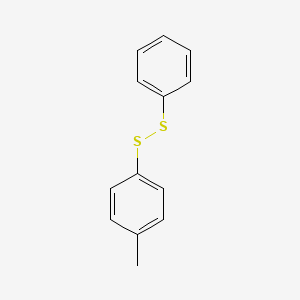
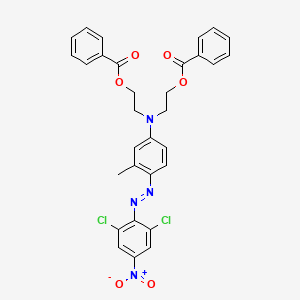
![Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]-](/img/structure/B14693070.png)
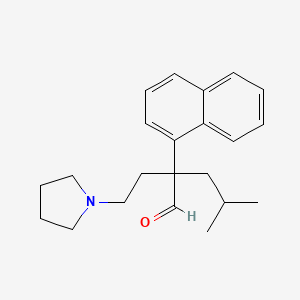
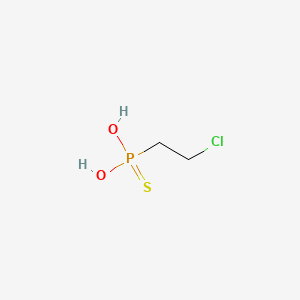
![Trimethyl[(triphenylmethyl)peroxy]silane](/img/structure/B14693103.png)
